molecular formula C10H7F2NO5 B12854824 2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B12854824
M. Wt: 259.16 g/mol
InChI Key: TXAWUSPFZMPLQB-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with difluoromethoxy-substituted benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as samarium triflate or copper(I) iodide may be employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxy group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as carboxy and hydroxy allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid
  • 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid

Uniqueness

2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H7F2NO5

Molecular Weight

259.16 g/mol

IUPAC Name

2-[6-(difluoromethoxy)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H7F2NO5/c11-10(12)17-4-1-2-5-6(3-4)18-8(13-5)7(14)9(15)16/h1-3,7,10,14H,(H,15,16)

InChI Key

TXAWUSPFZMPLQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)C(C(=O)O)O

Origin of Product

United States

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